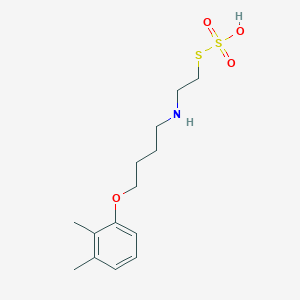
1-phenylpiperazine;tetradecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylpiperazine;tetradecanoic acid is a compound formed by the combination of 1-phenylpiperazine and tetradecanoic acid. 1-Phenylpiperazine is a simple chemical compound featuring a phenyl group bound to a piperazine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenylpiperazine typically involves the reaction of piperazine with bromobenzene under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or distillation.
For the preparation of tetradecanoic acid, it can be obtained from natural sources such as nutmeg butter, palm kernel oil, and coconut oil. The extraction process involves hydrolysis of the triglycerides followed by purification through distillation .
Industrial Production Methods
Industrial production of 1-phenylpiperazine involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include additional steps such as solvent extraction and chromatography to ensure high-quality product.
Tetradecanoic acid is produced industrially through the hydrolysis of fats and oils, followed by fractional distillation to separate the desired fatty acid .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms.
Tetradecanoic acid can undergo:
Esterification: Reacts with alcohols to form esters.
Hydrogenation: Can be hydrogenated to form saturated fatty acids.
Oxidation: Can be oxidized to form shorter-chain fatty acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed.
Major Products Formed
Oxidation: N-oxides and shorter-chain fatty acids.
Reduction: Secondary amines and saturated fatty acids.
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
1-Phenylpiperazine;tetradecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a permeation enhancer in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-phenylpiperazine involves its interaction with serotonin receptors, where it acts as an antagonist and reuptake inhibitor. This interaction affects the levels of serotonin in the brain, leading to potential therapeutic effects . Tetradecanoic acid, on the other hand, is involved in various metabolic pathways, including the synthesis of triglycerides and phospholipids .
Comparaison Avec Des Composés Similaires
1-Phenylpiperazine is similar to other piperazine derivatives such as:
1-(3-chlorophenyl)piperazine: Known for its psychoactive properties.
1-(4-methylphenyl)piperazine: Used as a research chemical with potential therapeutic effects.
Tetradecanoic acid is similar to other saturated fatty acids such as:
Hexadecanoic acid (palmitic acid): A 16-carbon saturated fatty acid.
Octadecanoic acid (stearic acid): An 18-carbon saturated fatty acid.
Propriétés
Numéro CAS |
23246-65-3 |
|---|---|
Formule moléculaire |
C24H42N2O2 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
1-phenylpiperazine;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.C10H14N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-2-4-10(5-3-1)12-8-6-11-7-9-12/h2-13H2,1H3,(H,15,16);1-5,11H,6-9H2 |
Clé InChI |
CWRCRWNINNGAEH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)O.C1CN(CCN1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


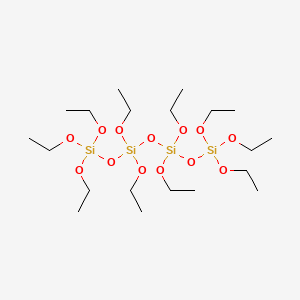
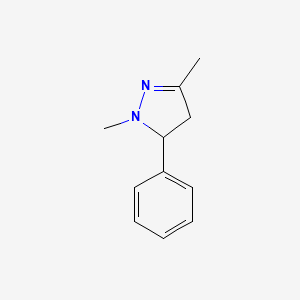
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
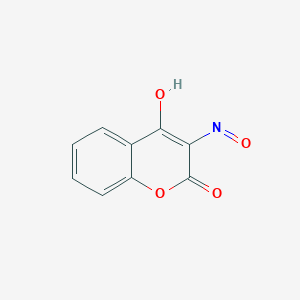
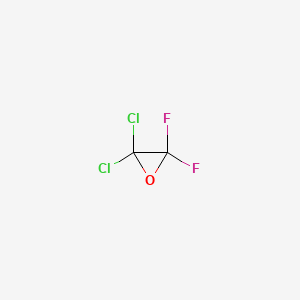
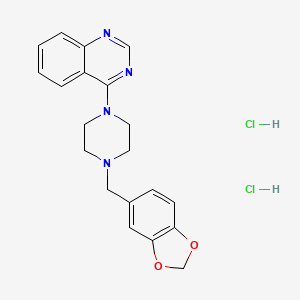
![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)
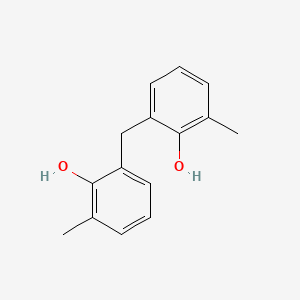
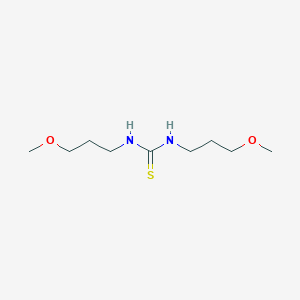
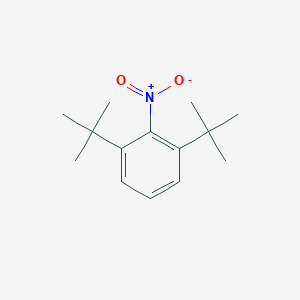
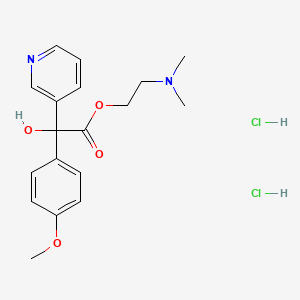
![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)
